Butyryl-CoA (trisodium) serves as a critical metabolic intermediate in the gut microbiota, where it is primarily synthesized by anaerobic bacteria belonging to the Firmicutes phylum, particularly families Ruminococcaceae and Lachnospiraceae. The dominant pathway for butyryl-CoA production involves the phosphotransbutyrylase-butyrate kinase (PTB-BK) system and the butyryl-CoA:acetate CoA-transferase (But) pathway. The But-mediated pathway is quantitatively more significant in colonic environments, accounting for >90% of butyrate production in many gut ecosystems [2] [9].
The But enzyme (EC 2.8.3.8) catalyzes a CoA transfer reaction that simultaneously generates butyrate and acetyl-CoA:Butyryl-CoA + Acetate ⇌ Butyrate + Acetyl-CoAThis reaction provides a metabolic advantage in colonic environments where acetate concentrations are high (typically 20-80 mM), allowing butyrate-producing bacteria to conserve energy by bypassing ATP-dependent phosphorylation steps [9]. Genomic analyses reveal that functional but genes contain a conserved catalytic motif (GGQXDFXXGAXX) and exhibit substrate specificity for butyryl-CoA over longer-chain acyl-CoAs [3] [9].
Table 1: Butyryl-CoA Conversion Pathways in Gut Microbiota
Pathway | Key Enzymes | Energy Requirement | Dominant Bacterial Taxa |
---|---|---|---|
Butyryl-CoA:acetate CoA-transferase | But enzyme (EC 2.8.3.8) | ATP-independent | Roseburia spp., Faecalibacterium prausnitzii |
Phosphotransbutyrylase-butyrate kinase | PTB (EC 2.3.1.19), BK (EC 2.7.2.7) | ATP-dependent | Clostridium spp., Eubacterium spp. |
Acyl-CoA synthetase | ACS (EC 6.2.1.1-2) | ATP-dependent | Enterobacteria, hepatic cells |
The reverse β-oxidation (rBOX) pathway represents a fundamental mechanism for butyryl-CoA biosynthesis and chain elongation in microorganisms. This pathway operates through an iterative carbon-extension cycle that adds two-carbon units from acetyl-CoA to shorter-chain acyl-CoA starters. The rBOX pathway consists of four core enzymatic reactions that reverse the canonical β-oxidation cycle [6] [7] [8]:
The thiolase specificity determines the chain length preference, with BktB from Cupriavidus necator showing superior activity for C4-C6 chain elongation compared to the native yeast ERG10-encoded thiolase [6] [8]. In Clostridium kluyveri, the rBOX pathway efficiently converts ethanol and acetate to butyrate via butyryl-CoA, coupling each elongation cycle to redox balancing through NADH consumption [7]. The pathway exhibits exceptional carbon efficiency (100% carbon retention) since it avoids decarboxylation steps inherent in fatty acid synthase (FAS)-dependent pathways [8].
Table 2: Key Enzymes in Reverse β-Oxidation for Butyryl-CoA Synthesis
Enzyme | EC Number | Gene Symbol | Source Organisms | Optimal Substrate Length |
---|---|---|---|---|
3-Ketoacyl-CoA thiolase | 2.3.1.16 | bktB, ERG10 | C. necator, S. cerevisiae | C2-C6 (BktB), C2-C4 (ERG10) |
3-Hydroxyacyl-CoA dehydrogenase | 1.1.1.35 | phaB, hbd | C. necator, C. acetobutylicum | C4-C8 |
Enoyl-CoA hydratase | 4.2.1.17 | crt, ech | C. acetobutylicum, Treponema denticola | C4-C8 |
Trans-enoyl-CoA reductase | 1.3.1.44 | ter | Treponema denticola | C4-C10 |
Butyryl-CoA (trisodium) can be regenerated from butyrate through ATP-dependent activation catalyzed by acyl-CoA synthetases (ACS, EC 6.2.1.1-2). This reaction occurs in two steps with an adenylated intermediate:
The reaction is driven to completion by pyrophosphate hydrolysis, making it essentially irreversible under physiological conditions [2] [3]. ACS enzymes exhibit chain length specificity, with the human ACSS2-encoded enzyme showing highest activity for C2-C4 short-chain fatty acids. In gut enterocytes and hepatocytes, this pathway serves as a critical mechanism for utilizing luminal butyrate as an energy source [3].
The ACS-mediated pathway operates in stark contrast to the But transferase pathway in bacteria: while ACS consumes two high-energy phosphate bonds (ATP → AMP + PPi), the But enzyme operates without ATP investment. This fundamental difference determines the tissue-specific distribution of these pathways: ACS predominates in eukaryotic cells, whereas But dominates in anaerobic gut bacteria [3] [9].
Acetyl-CoA carboxylase (ACC, EC 6.4.1.2) governs the commitment step in de novo lipogenesis by catalyzing the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. This reaction establishes a critical branch point in central metabolism that regulates flux toward butyryl-CoA synthesis through multiple mechanisms [8] [9]:
In engineered Saccharomyces cerevisiae strains, ACC downregulation increased butyryl-CoA availability for reverse β-oxidation by 45-60%, demonstrating its gatekeeper function in precursor channeling [8]. The acc1 D323A mutation in yeast ACC reduces activity by 70%, redirecting acetyl-CoA flux toward butyryl-CoA synthesis and enabling enhanced titers of butyrate-derived compounds [8].
Table 3: Acetyl-CoA Carboxylase Isoforms and Their Regulatory Impact on Butyryl-CoA Synthesis
Organism Type | ACC Isoform | Subunit Structure | Key Regulators | Impact on Butyryl-CoA Flux |
---|---|---|---|---|
Eukaryotes | ACC1 (cytosolic) | Homodimer | Citrate (+), Palmitoyl-CoA (-), Phosphorylation (-) | Negative regulation |
Eukaryotes | ACC2 (mitochondrial) | Homodimer | Malonyl-CoA feedback inhibition | Mitochondrial acetyl-CoA depletion |
Bacteria | Multi-subunit complex | Biotin carboxylase + carboxyltransferase | Phosphorylation (-), Global regulators | Variable by species |
Archaea | Acetyl-CoA carboxylase | Homomeric | AMP allostery | Limited data |
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